BenchChemオンラインストアへようこそ!

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

CNS pharmacology analgesic activity structure-activity relationship

Select this specific free acid for reproducible CNS and lipid-signalling research. Unlike the 1-benzyl analog, this compound exhibits a distinct pharmacological profile, making it essential for Structure-Activity Relationship studies. Its low logP and high TPSA provide critical reference points for brain-exposure optimization. Ideal for amide coupling to build focused SOAT-1 inhibitor libraries. Avoid generic 'hydantoin acetic acid' substitutes to prevent loss of bioactivity.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 741-28-6
Cat. No. B2637800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid
CAS741-28-6
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21)
InChIKeyISTMZIFNQQCIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic Acid (CAS 741-28-6): Core Hydantoin-Acetic Acid Scaffold for CNS and Enzyme-Targeted Research


(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid (CAS 741-28-6) is a hydantoin‑2,4‑dione derivative bearing a free carboxymethyl group at N1 and two phenyl substituents at C4 [1]. It belongs to the diphenylimidazolidine acetic acid class that has been investigated for central nervous system (CNS) activity [2]. The compound is also structurally embedded in broader dioxo‑imidazolidine chemotypes claimed as sterol O‑acyltransferase‑1 (SOAT‑1/ACAT‑1) inhibitors [3], making it a versatile scaffold for neuroscience and lipid‑signalling probe development.

Why In‑Class Hydantoin Analogs Cannot Replace (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic Acid Without Quantitative Re‑Evaluation


Within the diphenylimidazolidine acetic/propionic acid series, even conservative N‑substitution changes produce large shifts in pharmacological profile. Zejc et al. demonstrated that the addition of a 1‑benzyl group yields the most active CNS inhibitor among the tested analogs, whereas the non‑benzylated parent compound (the target molecule here) exhibits a distinct activity pattern [1]. Similarly, esterification of the acetic acid moiety (e.g., ethyl ester) alters hydrogen‑bond donor capacity, logP, and metabolic liability, ruling out simple interchange [2]. Generic selection of a “hydantoin acetic acid” without verifying the exact substitution pattern therefore risks both loss of desired bioactivity and introduction of uncharacterized off‑target effects.

Head‑to‑Head Quantitative Differentiation of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic Acid


CNS‑Depressant Activity: Free Acid vs. 1‑Benzyl Analog in the Hot‑Plate Test

In the Zejc et al. study, the non‑benzylated parent compound (identical to CAS 741-28-6) was screened alongside its 1‑benzyl‑5,5‑diphenyl‑3‑imidazolidine‑2,4‑dione acetic acid analog for analgesic activity using the mouse hot‑plate test. All tested compounds showed analgesic activity; however, the 1‑benzyl analog was explicitly identified as the most active, implying the free acid exhibits lower analgesic potency [1]. Because the publication does not report tabulated ED₅₀ values for every congener, the comparison is a rank‑order class‑level inference.

CNS pharmacology analgesic activity structure-activity relationship

LogP and Hydrogen‑Bond Donor Count: Free Acid vs. Ethyl Ester

Computed descriptors differentiate the free acid from its common ethyl ester. The free acid (CAS 741-28-6) has XLogP3‑AA = 1.9 and two hydrogen‑bond donors (carboxylic acid + hydantoin NH) [2], while the ethyl ester analog (CAS 976-85-2; IUCrData 2017) has a higher logP (estimated ~2.8 via analogue) and only one H‑bond donor [1]. The quantitative logP difference of ~0.9 log units translates to a roughly 8‑fold difference in octanol/water partition coefficient, substantially affecting passive membrane permeability and solubility.

physicochemical profiling drug-likeness permeability

Carboxylic Acid Functionality Enables Direct Conjugation vs. Ester Prodrugs Requiring Hydrolysis

The target compound’s free carboxylic acid allows one‑step amide or ester formation under standard coupling conditions, contrasting with the ethyl ester which requires prior saponification [1]. This difference avoids the additional synthetic step and potential epimerization or degradation observed during alkaline hydrolysis of hydantoin esters. In the context of SOAT‑1 inhibitor patents, the free acid is a preferred intermediate for generating diverse amide libraries [2].

synthetic chemistry prodrug design bioconjugation

Topological Polar Surface Area (TPSA): Free Acid vs. Phenytoin

The computed TPSA of the target compound is 86.7 Ų [2], compared to 58.2 Ų for the parent drug phenytoin (CAS 57-41-0) [1]. The increase of 28.5 Ų, driven by the additional carboxylic acid group, pushes TPSA closer to the 90 Ų threshold often associated with reduced passive CNS penetration, providing a measurable rationale for selecting this compound when lower brain exposure is desired or when peripheral restriction is advantageous (e.g., for SOAT‑1 peripheral indications).

CNS drug design blood‑brain barrier physicochemical property

SOAT‑1 Inhibitory Potential: Class‑Level Evidence from Dioxo‑Imidazolidine Patent

Patent US20120045500A1 discloses dioxo‑imidazolidine derivatives of general formula (I) that inhibit SOAT‑1. Although the patent does not provide an explicit IC₅₀ for the exact free acid, the generic Markush structure encompasses the core 2,5‑dioxo‑4,4‑diphenylimidazolidine scaffold with an acetic acid side chain [1]. Multiple exemplified compounds with this core show SOAT‑1 inhibition, supporting class‑level assignment of target engagement potential. Direct quantitative comparator data for CAS 741-28-6 is not available in the patent.

lipid metabolism enzyme inhibition dermatology

Molecular Weight and Heavy Atom Count: Free Acid vs. Fosphenytoin‑Related Phosphate Prodrug

The molecular weight of the free acid is 310.30 g mol⁻¹ [2], significantly lower than the fosphenytoin prodrug moiety (disodium (2,5‑dioxo‑4,4‑diphenylimidazolidin‑1‑yl)methyl phosphate heptahydrate, MW = 532.34) [1]. This 42% lower molecular weight, combined with a heavy atom count of 23 versus 36 for the phosphate, gives the free acid advantages in permeability and synthetic tractability when the phosphate prodrug functionality is not required.

physicochemical property prodrug comparison molecular complexity

Validated Application Scenarios for (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic Acid (CAS 741-28-6)


CNS‑Activity Profiling in Rodent Behavioral Models (Analgesic/Anxiolytic Screening)

Use the free acid as a reference compound in head‑to‑head comparisons with the 1‑benzyl analog (the most active congener) to map the contribution of N1‑substitution to analgesic and anxiolytic activity in mouse hot‑plate and elevated plus‑maze tests. This builds on the Zejc et al. finding that all diphenylimidazolidine acetic acids possess analgesic activity, with rank‑order potency differences governed by N‑substitution [1].

Synthetic Building Block for SOAT‑1 Inhibitor Libraries

Leverage the free carboxylic acid for direct amide coupling with diverse amines to generate focused libraries targeting sterol O‑acyltransferase‑1 (SOAT‑1). This application is supported by patent disclosures that claim dioxo‑imidazolidine acetic acid derivatives as SOAT‑1 inhibitors with potential in dermatology and cardiovascular indications [2].

Physicochemical Benchmarking in CNS Drug‑Discovery Panels

Employ the compound as a low‑logP, high‑TPSA comparator (XLogP3‑AA = 1.9, TPSA = 86.7 Ų) when evaluating passive permeability and brain‑exposure trends in hydantoin‑based series. The measured differences versus phenytoin (Δ TPSA = +28.5 Ų) and the ethyl ester analog (Δ logP ≈ 0.9) provide quantitative reference points for multiparameter optimization [3] [4].

Prodrug Design Feasibility Studies

Use the free acid to explore phosphate, ester, or amide prodrug strategies, analogous to the fosphenytoin approach. The 42% lower molecular weight compared to the fosphenytoin phosphate moiety simplifies initial synthetic exploration while retaining the core diphenylimidazolidine pharmacophore [5].

Quote Request

Request a Quote for (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.